molecular formula C9H16O3 B14424254 Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)- CAS No. 84567-91-9

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)-

Cat. No.: B14424254
CAS No.: 84567-91-9
M. Wt: 172.22 g/mol
InChI Key: RTMVZAZNAONVCQ-MRVPVSSYSA-N
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Description

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- is an organic compound with the molecular formula C9H16O3. It is an ester derivative of hexanoic acid, characterized by the presence of a methyl group and a keto group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- can be synthesized through several methods. One common method involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical processes. The keto group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- can be compared with other similar compounds, such as:

    Hexanoic acid, 3-oxo-, ethyl ester: Similar structure but lacks the methyl group.

    Hexanoic acid, methyl ester: Similar ester group but lacks the keto and methyl groups.

    3-Hexenoic acid, ethyl ester: Contains a double bond instead of the keto group.

The uniqueness of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84567-91-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (3R)-3-methyl-6-oxohexanoate

InChI

InChI=1S/C9H16O3/c1-3-12-9(11)7-8(2)5-4-6-10/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1

InChI Key

RTMVZAZNAONVCQ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)CCC=O

Canonical SMILES

CCOC(=O)CC(C)CCC=O

Origin of Product

United States

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